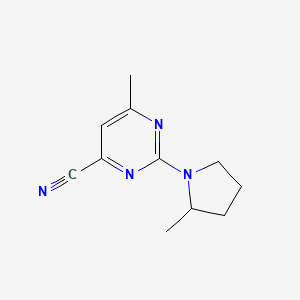
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile is a chemical compound that has drawn the attention of many researchers in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known by its chemical name, MPPC, and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in the body. For example, MPPC has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Research has shown that 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile has various biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in inflammation. In addition, MPPC has been shown to improve cognitive function by increasing the levels of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile in lab experiments is its potential therapeutic properties. This compound has been shown to have a wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using MPPC in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile. One area of interest is the development of new drugs that are based on this compound. Researchers are also interested in studying the potential use of MPPC in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile involves the reaction of 2-methylpyrrolidine with 6-methyl-4-chloro-2-pyrimidinylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Research on 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile has mainly focused on its potential therapeutic applications. Some of the areas where this compound has been studied include cancer, inflammation, and neurological disorders. Studies have shown that MPPC has the potential to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Propiedades
IUPAC Name |
6-methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-6-10(7-12)14-11(13-8)15-5-3-4-9(15)2/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIQNBLPPNSVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C2=NC(=CC(=N2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)
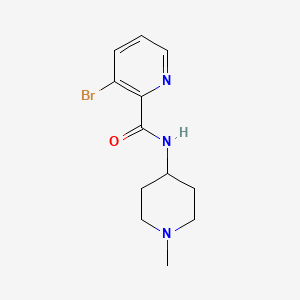
![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
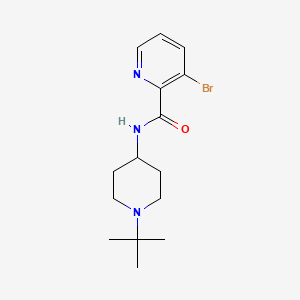
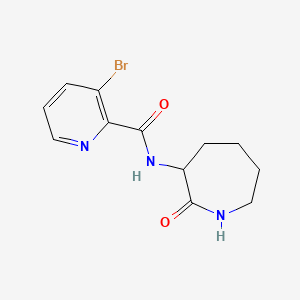
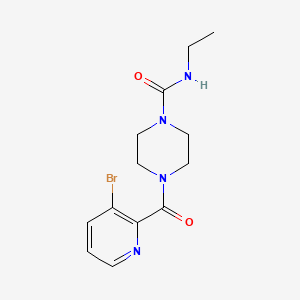
![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
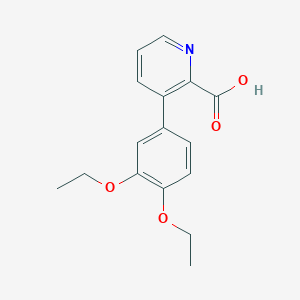
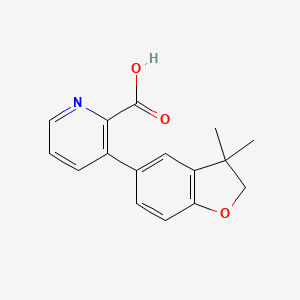
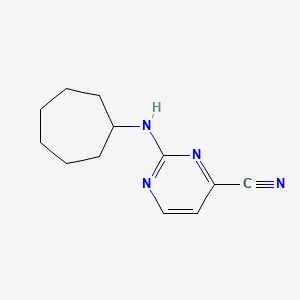
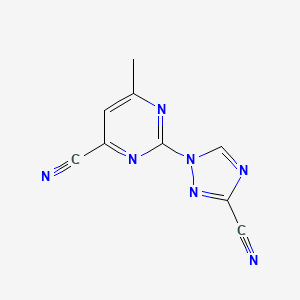
![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)